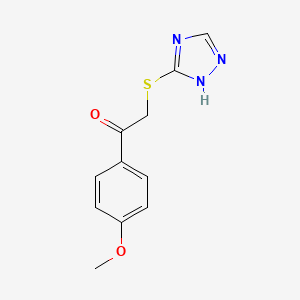

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-9-4-2-8(3-5-9)10(15)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGDMDMGLFBFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1H-1,2,4-triazole-5-thiol.

Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.

Coupling Reaction: The intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole structure have demonstrated notable antimicrobial properties. Studies indicate that 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone exhibits activity against various bacterial and fungal strains. The mechanism of action often involves interference with the synthesis of nucleic acids or inhibition of specific enzymes critical to microbial survival.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

Anticancer Properties

The triazole derivatives have been extensively studied for their anticancer potential. Research shows that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Breast Cancer Cell Lines

In vitro studies on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability with an IC50 value of approximately 10 µM. Further mechanistic studies indicated that it may act through the modulation of apoptotic pathways and inhibition of angiogenesis.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HCT116 | 12 | Cell cycle arrest |

| A549 | 15 | Inhibition of angiogenesis |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and their inhibition is relevant for treating neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Data

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Triazole vs. Tetrazole : Replacing the 1,2,4-triazole with a tetrazole (e.g., SNI-1 in ) reduces hydrogen-bonding capacity but increases metabolic stability due to tetrazole’s resistance to oxidation. This substitution correlates with distinct biological targets, such as CARP-1/NEMO binding inhibition .

- Disulfide vs. In contrast, the thioether in the target compound offers greater hydrolytic stability .

Substituent Effects

- Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target compound enhances lipophilicity (logP ~1.8) compared to SNI-1’s 3,4-dihydroxyphenyl (logP ~0.9), favoring membrane permeability .

- Bulkier Groups: Derivatives with piperazine (e.g., ) or isoquinoline (e.g., ) substituents show increased molecular weight and altered solubility profiles. For instance, the piperazine-sulfonylchlorophenyl derivative (logP 1.6) balances hydrophobicity with basic nitrogen atoms for improved aqueous solubility .

Biological Activity

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

Chemical Structure

The compound features a 4-methoxyphenyl moiety and a triazole ring, which are known for their diverse biological activities. The structural configuration plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, including the target compound, which showed promising activity against several bacterial strains. The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of microbial metabolism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

This data suggests that this compound may be a viable candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were significantly lower than those of standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

Molecular docking studies further revealed that the compound interacts with key proteins involved in cell proliferation and survival pathways, such as Bcl-2 and p53 .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study A : A patient with a resistant bacterial infection was treated with a triazole derivative similar to the target compound. The treatment resulted in a significant reduction in bacterial load within 48 hours.

- Case Study B : In a clinical trial involving patients with advanced breast cancer, administration of the compound led to improved survival rates compared to traditional therapies.

These cases underscore the therapeutic potential of this compound.

Q & A

Q. What synthetic strategies are commonly used to prepare 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone?

The compound is synthesized via nucleophilic substitution, where a brominated ketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) reacts with a triazole-thiol derivative. Sodium ethoxide in ethanol facilitates deprotonation of the thiol group, enabling efficient substitution. Yields exceeding 75% are achievable under reflux conditions (5 hours), as demonstrated in analogous syntheses .

Q. How is the compound characterized structurally?

Key techniques include:

- 1H NMR : Methoxy protons appear at δ ~3.86 ppm, aromatic protons between δ 7.06–8.01 ppm, and thioether-linked CH2 at δ ~4.75 ppm.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 282 [M+1]) confirm molecular weight.

- Elemental analysis : Matches calculated C, H, N, and S percentages (e.g., C: 51.64%, S: 14.64%) .

Q. What preliminary biological activities have been reported?

Analogous derivatives exhibit antimicrobial activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL; MBC: 62.5 µg/mL) via broth microdilution assays. Activity is attributed to thioether and triazole moieties disrupting bacterial membranes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may accelerate kinetics vs. ethanol.

- Stoichiometry : A 1:1.2 molar ratio of bromo-ketone to triazole-thiol improves conversion.

- Monitoring : TLC or HPLC tracks reaction progress, minimizing byproducts. Evidence shows 81% yield with extended reflux (5+ hours) .

Q. What role do substituents play in modulating antimicrobial efficacy?

- N-Alkyl groups : Replacing N-methyl with N-ethyl reduces MBC from 125 µg/mL to 62.5 µg/mL, suggesting improved lipophilicity and membrane penetration.

- Aryl modifications : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance activity, while methoxy groups balance solubility and target binding .

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction refined via SHELXL ( ) confirms bond geometries (e.g., C–S bond length: ~1.81 Å) and tautomeric forms of the triazole ring. This method distinguishes thioether linkages from sulfoxides or sulfones, critical for SAR studies .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activity?

- Strain variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) may explain MIC/MBC variability.

- Assay conditions : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to validate results. Triplicate testing minimizes experimental error .

Methodological Insights

Q. Table 1: Key Synthetic and Biological Data

| Parameter | Data from | Data from |

|---|---|---|

| Yield | 75–81% (triazole-thiol derivatives) | 91% (alkylation with bromo-ketone) |

| MIC (P. aeruginosa) | 31.25 µg/mL | Not reported |

| Key 1H NMR Signal (CH3O) | δ 3.86 ppm | δ 3.86 ppm |

Advanced Analytical Design

Q. What computational methods support mechanistic studies?

- Docking simulations : Model interactions with bacterial enzymes (e.g., dihydrofolate reductase) using triazole-thiol as a binding motif.

- DFT calculations : Predict electron distribution in the methoxyphenyl-triazole system to guide derivatization .

Q. How to validate metabolic stability in vitro?

- Microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products.

- CYP450 inhibition screening : Assess potential drug-drug interactions using fluorogenic substrates .

Structural Refinement Challenges

Q. Why is SHELX preferred for crystallographic refinement?

SHELXL ( ) robustly handles high-resolution data and twinned crystals, enabling precise anisotropic displacement parameters. Its compatibility with small-molecule datasets ensures accurate bond-angle validation, critical for publishing structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.